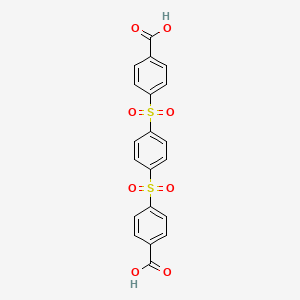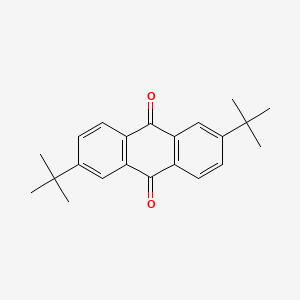
4,4'-(1,4-Phenylenedisulfonyl)dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid is an organic compound with the molecular formula C20H14O8S2 and a molecular weight of 446.45 g/mol . This compound is characterized by the presence of two benzoic acid groups connected by a 1,4-phenylenedisulfonyl linker. It is commonly used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid typically involves the reaction of 4,4’-sulfonyldibenzoic acid with appropriate reagents under controlled conditions . One common method includes the use of sulfonation reactions where benzoic acid derivatives are treated with sulfonyl chlorides in the presence of a base. Industrial production methods often involve large-scale sulfonation processes using specialized equipment to ensure high yield and purity .
Analyse Chemischer Reaktionen
4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid has a wide range of applications in scientific research:
Biology: Researchers use this compound to study its interactions with biological molecules and its potential as a drug delivery agent.
Industry: This compound is used in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid involves its ability to interact with various molecular targets. The sulfonyl groups can form strong interactions with metal ions, making it useful in the formation of coordination complexes. Additionally, its benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid can be compared with other similar compounds, such as:
4,4’-Sulfonyldibenzoic acid: This compound has a similar structure but lacks the additional sulfonyl groups, making it less versatile in certain applications.
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: This compound has a tetrazine linker instead of a sulfonyl linker, resulting in different chemical properties and applications.
The uniqueness of 4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid lies in its dual sulfonyl groups, which enhance its reactivity and potential for forming complex structures.
Eigenschaften
Molekularformel |
C20H14O8S2 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
4-[4-(4-carboxyphenyl)sulfonylphenyl]sulfonylbenzoic acid |
InChI |
InChI=1S/C20H14O8S2/c21-19(22)13-1-5-15(6-2-13)29(25,26)17-9-11-18(12-10-17)30(27,28)16-7-3-14(4-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24) |
InChI-Schlüssel |
YHPUOYIGPPMSRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)
![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)
![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
![4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11973484.png)

![Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973505.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973510.png)

![9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973520.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11973532.png)


![pentyl [(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B11973545.png)
